methyl 4-(2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 2-oxopyridinone moiety, and a methyl benzoate ester (Figure 1). The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and hydrogen-bonding capabilities, making it a key pharmacophore in drug discovery . This compound’s synthesis likely follows established protocols for analogous 1,2,4-oxadiazole derivatives, involving cyclization of amidoxime intermediates with activated carbonyl groups under mild conditions . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O5/c1-32-23(31)15-6-10-17(11-7-15)25-19(29)13-28-12-2-3-18(22(28)30)21-26-20(27-33-21)14-4-8-16(24)9-5-14/h2-12H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCMUMHXIJGNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen Substitution: 4-Fluorophenyl vs. 4-Chlorophenyl Analogs
The closest structural analog is methyl 4-(2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (Compound L987-0270) , which substitutes fluorine with chlorine. Key differences include:
- Lipophilicity: Chlorine’s larger atomic radius and higher molar refractivity increase logP (4.42 vs.
- Metabolic Stability : Fluorine’s electronegativity and small size improve oxidative stability, reducing CYP450-mediated metabolism compared to chlorine .
- Binding Affinity : Fluorine’s strong electron-withdrawing effect may alter π-π stacking or hydrogen-bonding interactions with biological targets.
Ester and Positional Isomerism: Ethyl vs. Methyl and 2-Substituted vs. 4-Substituted Benzoates
Ethyl 2-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (Compound L107-0267) differs in two aspects:
Ester Group : The ethyl ester increases logP (4.42 vs. ~4.3 for methyl) and may slow esterase-mediated hydrolysis, prolonging half-life .
Benzoate Substitution: The acetamido group at the 2-position (vs. The 4-substituted isomer’s linear conformation may improve binding to planar active sites.
Physicochemical Properties
Table 1 summarizes key data for the target compound and analogs:
Broader Context of 1,2,4-Oxadiazole Derivatives
While structurally distinct, patents such as 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione highlight the versatility of 1,2,4-oxadiazoles in medicinal chemistry. These compounds often exhibit enhanced metabolic stability and tunable pharmacokinetics, aligning with trends observed in the target compound and its analogs .
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